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Abstract

Capivasertib (AZD5363) is a potent, orally bioavailable, pan-AKT inhibitor that targets all three
isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] Dysregulation of the
PI3K/AKT/mTOR signaling pathway is a frequent event in many cancers, making it a key target
for therapeutic intervention.[2] Preclinical in vivo studies using mouse models are crucial for
evaluating the efficacy and pharmacodynamics of Capivasertib. These application notes
provide detailed protocols for the dosing and administration of Capivasertib in mouse
xenograft models, including formulation, administration routes, and representative dosing
schedules.

Mechanism of Action: The PIBK/IAKT/ImMTOR
Signaling Pathway

Capivasertib functions by competitively inhibiting the ATP-binding site of AKT isoforms,
thereby preventing the phosphorylation of its downstream substrates.[1] This action effectively
blocks the PI3BK/AKT/mTOR signaling cascade, which is critical for cell survival, growth, and
metabolism.[1][3] The pathway is often activated in cancer through various mechanisms,
including mutations in PIK3CA, loss of the tumor suppressor PTEN, or activating mutations in
AKTL.[2][4]
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Diagram of the PISBK/AKT/mTOR signaling pathway and the inhibitory action of
Capivasertib.

Quantitative Data Summary

The following tables summarize representative dosing schedules and formulations for
Capivasertib in preclinical mouse models.

Table 1: Capivasertib Dosing Schedules in Mouse Xenograft Models

Tumor Mouse Dose Dosing Administrat
) . Reference
Model Strain (mgl/kg) Schedule ion Route
BT474c
Twice daily
(Breast Nude 100-300 Oral Gavage [5][6]
for 14 days
Cancer)
U87-MG
) Chronic oral
(Glioblastoma  Nude 100-300 ] Oral Gavage [51[7]
dosing
)
PDGCX . _
. Twice daily
(Gastric N/A 100-300 Oral Gavage [6]
for 20 days
Cancer)
Various Chronic oral
Nude/SCID 130, 200, 300 ) Oral Gavage [5]
Tumor Types dosing
Table 2: Recommended Formulation for Oral Administration in Mice
Component Concentration Purpose Reference

Dimethyl Sulfoxide

10% Solubilizing Agent 6][8
(DMSO) 0 gAg [6][8]

Kleptose® HPB o
Solubilizing and

Hydroxypropyl-3- 25% wiv 6][8
(Hy yp- PY-B Stabilizing Agent [olEE]
cyclodextrin)

Sterile Water or Buffer  To final volume Vehicle [6]1[8]
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Experimental Protocols
Protocol 1: Preparation of Capivasertib for Oral Gavage

This protocol describes the preparation of a Capivasertib solution suitable for oral
administration in mice.

Materials:

o Capivasertib (AZD5363) powder

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

Kleptose® HPB (Hydroxypropyl-B-cyclodextrin), parenteral grade

Sterile phosphate-buffered saline (PBS) or water for injection

Sterile, light-protected tubes

Vortex mixer and/or sonicator

Procedure:

e Calculate the required amount of Capivasertib: Based on the desired dose (e.g., 150 mg/kg)
and the average weight of the mice, calculate the total amount of Capivasertib needed.

e Prepare the vehicle:

o In a sterile tube, dissolve the Kleptose® HPB in sterile PBS or water to a final
concentration of 25% (w/v). For example, to make 10 mL of vehicle, dissolve 2.5 g of
Kleptose® HPB in approximately 7.5 mL of PBS/water and then bring the final volume to
10 mL.

o Add DMSO to the Kleptose® HPB solution to a final concentration of 10%. For a 10 mL
final volume, this would be 1 mL of DMSO.

o Dissolve Capivasertib:

o Weigh the calculated amount of Capivasertib powder.
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o First, dissolve the Capivasertib powder in the required volume of DMSO.

o Slowly add the Capivasertib/DMSO solution to the Kleptose® HPB solution while
vortexing to ensure proper mixing.

e Final Formulation: The final formulation should be a clear solution of Capivasertib in 10%
DMSO and 25% w/v Kleptose® HPB.[6][8]

o Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, protect
from light and store at 4°C.

Protocol 2: Subcutaneous Xenograft Tumor Model and
Capivasertib Administration

This protocol outlines the establishment of a subcutaneous tumor xenograft model and
subsequent treatment with Capivasertib.

Materials:

Cancer cell line (e.g., BT474c, U87-MG)

e Immunocompromised mice (e.g., Nude, SCID)

o Sterile PBS

» Matrigel (optional, can improve tumor take rate)

¢ Syringes and needles for cell injection and oral gavage
» Calipers for tumor measurement

e Animal scale

Procedure:

e Tumor Cell Preparation:

o Culture cancer cells to ~80-90% confluency.
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o Harvest cells using trypsin and wash twice with sterile, serum-free media or PBS.

o Perform a cell count and assess viability (should be >90%).

o Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the
desired concentration (e.g., 5 x 106 cells/100 pL).

Tumor Implantation:

o Anesthetize the mouse.

o Inject the cell suspension (e.g., 100 pL) subcutaneously into the flank of the mouse.

Tumor Growth Monitoring:

o Monitor the mice regularly for tumor formation.

o Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.
Tumor volume can be calculated using the formula: (Length x Width?) / 2.

Treatment Initiation:

o Randomize mice into treatment and control groups when the average tumor volume
reaches a predetermined size (e.g., 100-200 mms).

Capivasertib Administration:

o Administer the prepared Capivasertib solution or vehicle control via oral gavage at the
determined dose and schedule (e.g., 150 mg/kg, twice daily).[5][6]

Monitoring and Endpoints:

o Monitor animal body weight and overall health status 2-3 times per week.

o Continue tumor volume measurements throughout the study.

o The primary endpoint is typically tumor growth inhibition. The study may be terminated
when tumors in the control group reach a specific size or at a predetermined time point.
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o At the end of the study, tumors can be excised, weighed, and processed for further
analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and

pharmacodynamic effects.
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General workflow for a Capivasertib in vivo efficacy study using a xenograft mouse
model.

Concluding Remarks

These protocols provide a framework for conducting in vivo studies with Capivasertib in
mouse models. The specific dose and schedule may require optimization depending on the
tumor model and experimental objectives. It is crucial to monitor for signs of toxicity, such as
significant body weight loss, and adjust the dose if necessary. Pharmacodynamic studies to
confirm target inhibition in tumor tissue are highly recommended to correlate drug exposure

with biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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